molecular formula C14H17N5O3S B2881751 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034328-11-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2881751
CAS No.: 2034328-11-3
M. Wt: 335.38
InChI Key: SNWXFWXZMAKEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring an imidazole core substituted with a sulfonamide group, a pyrazole ring linked to a furan moiety, and an ethyl spacer. The sulfonamide group enhances bioavailability and hydrogen-bonding capacity, while the furan and pyrazole rings may contribute to π-π interactions and electron-rich binding regions. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules reported in medicinal chemistry literature .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-11-17-14(10-18(11)2)23(20,21)16-5-6-19-9-12(8-15-19)13-4-3-7-22-13/h3-4,7-10,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWXFWXZMAKEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including furan, pyrazole, and imidazole. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , which is known for its role in various medicinal applications, particularly as antibacterial agents. The presence of the furan and pyrazole rings contributes to its biological activity through potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The imidazole ring can interact with active sites of target proteins, while the sulfonamide group enhances binding affinity through hydrogen bonding and electrostatic interactions. This dual mechanism may lead to significant inhibition of enzymatic activity relevant in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • IC50 Values : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines. For example, pyrazole derivatives demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as A549 and MCF7 .
CompoundCell LineIC50 (µM)
Compound AA5490.39
Compound BMCF70.46
Compound CNCI-H4600.067

These findings suggest that this compound may exhibit similar anticancer properties due to its structural components.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been documented for their ability to modulate inflammatory pathways, possibly by inhibiting cyclooxygenase enzymes or other inflammatory mediators .

Study on Pyrazole Derivatives

A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their anticancer properties. One derivative exhibited significant apoptosis induction in cancer cells with an IC50 of 49.85 µM . This suggests that compounds with furan and pyrazole moieties may enhance anticancer activity through similar mechanisms.

Research on Imidazole Compounds

Research on imidazole derivatives has shown promising results in targeting tubulin polymerization in cancer cells. Compounds with imidazole rings displayed IC50 values as low as 0.51 µM against A549 cells . This indicates that the imidazole component in this compound could contribute significantly to its biological efficacy.

Comparison with Similar Compounds

Structural Analogues

(a) N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()
  • Structure : Combines imidazole with bipyridine and phenylenediamine.
  • Key Differences : Lacks the sulfonamide and furan-pyrazole groups but shares the imidazole core.
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure: Contains sulfonamide and pyrazolo-pyrimidine fused rings, with a chromenone group.
  • Key Differences: Replaces the imidazole and furan with pyrimidine and chromenone but retains the sulfonamide.
  • Synthesis : Utilizes Suzuki-Miyaura cross-coupling (palladium catalyst, boronic acid), suggesting the target compound might employ similar strategies for furan-pyrazole assembly .
  • Physical Properties : Melting point 175–178°C; molecular weight 589.1 g/mol (indicative of stability for drug development) .
(c) 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide ()
  • Structure : Features a dihydroimidazole ring with aryl substituents.
  • Key Differences : Simpler imidazole derivative without sulfonamide or pyrazole-furan systems.
  • Synthesis : Involves carbamate intermediates and imidazoline hydrobromides, differing from the target compound’s likely multi-step synthesis .

Pharmacological and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups Potential Activity
Target Compound ~450 (estimated) Sulfonamide, imidazole, furan Anticancer, enzyme inhibition
N-[4-(1-Methylimidazol-2-yl)bipyridine] ~350 (estimated) Bipyridine, imidazole Antimicrobial, fluorescent
Pyrazolo-pyrimidine sulfonamide 589.1 175–178 Chromenone, pyrazolo-pyrimidine Kinase inhibition (inferred)

Structure-Activity Relationships (SAR)

  • Imidazole Core : Critical for binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic interactions .
  • Sulfonamide Group : Enhances solubility and target affinity, as seen in kinase inhibitors and antimicrobial agents .
  • Furan-Pyrazole Moiety : May improve metabolic stability and π-stacking interactions compared to simpler aryl groups in .

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises three structural domains:

  • 1,2-Dimethyl-1H-imidazole-4-sulfonamide core
  • 4-(Furan-2-yl)-1H-pyrazole moiety
  • Ethylenediamine linker

Retrosynthetic disconnection suggests independent synthesis of the imidazole sulfonamide and pyrazole subunits, followed by nucleophilic substitution at the ethylenediamine bridge.

Preparation Methods

Synthesis of 1,2-Dimethyl-1H-Imidazole-4-Sulfonamide

Imidazole Ring Formation

A modified Hantzsch synthesis employs 2,4-pentanedione (1.2 eq), ammonium acetate (3.0 eq), and dimethylamine hydrochloride (1.5 eq) in refluxing ethanol (78°C, 12 hr). Thin-layer chromatography (TLC) monitoring (ethyl acetate/hexane, 3:7) confirms reaction completion.

Reaction Conditions

Parameter Value Source
Catalyst BF₃·O(C₂H₅)₂ (2 drops)
Temperature 78°C
Yield 89%
Sulfonylation Protocol

Sulfonation uses chlorosulfonic acid (1.1 eq) in anhydrous dichloromethane at 0°C, followed by amidation with aqueous ammonia (25%, 2.0 eq). Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) affords the sulfonamide intermediate.

Synthesis of 4-(Furan-2-yl)-1H-Pyrazole

Hydrazine-Catalyzed Cyclocondensation

Reacting furan-2-carbaldehyde (1.0 eq) with 1,3-diketones (1.2 eq) in ethanol under reflux (24 hr) yields 85–92% pyrazole derivatives. Copper triflate (10 mol%) enhances regioselectivity for the 4-furan substitution.

Optimized Parameters

Variable Optimal Value Yield Impact
Solvent Dimethylformamide +15%
Catalyst Loading 15 mol% Cu(OTf)₂ +22%
Temperature 80°C +18%
Iodine-Mediated Oxidative Cyclization

An alternative approach uses molecular iodine (20 mol%) with tert-butyl hydroperoxide (TBHP, 3.0 eq) in acetonitrile at 80°C. This method achieves 81% yield but requires rigorous exclusion of moisture.

Coupling Strategy for Final Assembly

Ethylenediamine Linker Installation

Boc-protected ethylenediamine (1.5 eq) reacts with the pyrazole subunit via Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt). Deprotection with trifluoroacetic acid (TFA) liberates the free amine for subsequent sulfonamide coupling.

Sulfonamide Bond Formation

EDCI (1.2 eq) and HOBt (1.1 eq) mediate coupling between the imidazole sulfonyl chloride and pyrazole-ethylamine in anhydrous DMF. Reaction monitoring by ¹H-NMR shows complete consumption of starting material within 6 hr at 25°C.

Coupling Efficiency Comparison

Coupling Reagent Solvent Time (hr) Yield
EDCI/HOBt DMF 6 92%
DCC/DMAP CH₂Cl₂ 12 78%
HATU DMF 4 85%

Reaction Optimization and Mechanistic Insights

Solvent Effects on Pyrazole Cyclization

Polar aprotic solvents (DMF, DMSO) improve yields by stabilizing dipolar intermediates in the cycloaddition step. Ethanol, while environmentally benign, reduces yield by 18–22% due to hydrogen bonding interference.

Catalytic System Design

Copper(I) catalysts enable ligand-accelerated catalysis in pyrazole formation, with turnover numbers (TON) reaching 420 for CuI/1,10-phenanthroline systems. Zinc triflate shows superior performance in imidazole sulfonylation, achieving 94% conversion at 50°C.

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Key IR absorptions confirm functional groups:

  • Sulfonamide S=O : 1165 cm⁻¹ (asymmetric), 1342 cm⁻¹ (symmetric)
  • Imidazole C=N : 1599 cm⁻¹
  • Furan C-O : 1245 cm⁻¹

¹³C-NMR Spectral Assignment

Carbon Position δ (ppm) Assignment
C-2 (Imidazole) 156.02 C=N
C-4 (Pyrazole) 141.31 Furan-substituted carbon
SO₂N 44.87 Sulfonamide methyl

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole-furan core via cyclocondensation of hydrazine derivatives with furan-2-carbaldehyde under acidic conditions (pH 4–6, 60–80°C) .
  • Step 2: Alkylation of the pyrazole nitrogen using 2-chloroethylamine hydrochloride in DMF at 80°C for 12 hours .
  • Step 3: Sulfonamide coupling between 1,2-dimethylimidazole-4-sulfonyl chloride and the alkylated intermediate in dichloromethane with triethylamine as a base (0–5°C, 4 hours) .

Key Considerations:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is required to achieve >95% purity .
  • Yield Optimization: Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]⁺ at m/z 318.39) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (SHELX software refines crystal structures with R-factor < 0.05) .

Data Cross-Validation: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical anomalies, necessitating repeat synthesis .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory effects)?

Answer:
Contradictions often arise from:

  • Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (e.g., COX-2 vs. LOX inhibition) .
  • Concentration Dependence: Bioactivity may shift from bacteriostatic (MIC 8 µg/mL) to cytotoxic (IC₅₀ 50 µg/mL) at higher doses .

Methodological Solutions:

  • Dose-Response Curves: Quantify activity across a 10–100 µg/mL range to identify therapeutic windows.
  • Target-Specific Assays: Use enzyme inhibition studies (e.g., dihydrofolate reductase for antibacterial activity) to isolate mechanisms .

Advanced: What strategies are recommended for optimizing reaction conditions to improve yield and purity?

Answer:
Design of Experiments (DoE) is critical for systematic optimization:

  • Variables: Temperature, solvent polarity, catalyst loading (e.g., Pd/C for coupling reactions) .
  • Response Surface Modeling: Predicts optimal conditions (e.g., 75°C, DMF/H₂O 3:1) to maximize yield (85–90%) .

Case Study: A 20% yield increase was achieved by switching from batch to flow chemistry, enhancing mixing and heat transfer .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Answer:
Key SAR insights include:

  • Furan Substituents: Electron-rich furans enhance antibacterial activity but reduce solubility. Methylation at the furan 5-position improves logP by 0.5 units .
  • Sulfonamide Linker: Bulky substituents on the imidazole ring (e.g., isopropyl) increase selectivity for bacterial over human enzymes .

Derivative Design Table:

DerivativeModificationBioactivity (IC₅₀, µg/mL)
ParentNone8 (Antibacterial)
Derivative AFuran → Thiophene5 (Antibacterial)
Derivative BImidazole methylation12 (Anti-inflammatory)

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Predicts interactions with bacterial dihydrofolate reductase (binding energy < −8 kcal/mol) .
  • MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QM/MM Calculations: Identify key residues (e.g., Arg72) involved in hydrogen bonding with the sulfonamide group .

Validation: Compare computational results with mutagenesis studies (e.g., Arg72Ala mutation reduces binding affinity by 50%) .

Advanced: How can researchers address stability challenges in physiological conditions?

Answer:
Degradation Pathways:

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage at pH > 7.5.
  • Oxidation: Furan rings degrade under ROS-rich conditions (e.g., macrophages) .

Stabilization Strategies:

  • Prodrug Design: Mask the sulfonamide as a tert-butyl ester, improving half-life from 2 to 8 hours .
  • Lyophilization: Formulate as a lyophilized powder (mannitol excipient) for long-term storage .

Advanced: What in vitro and in vivo models are most relevant for evaluating therapeutic potential?

Answer:

  • In Vitro:
    • Antibacterial: MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
    • Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • In Vivo:
    • Murine Infection Model: ED₅₀ determination in S. aureus-infected BALB/c mice .
    • Toxicity: Acute toxicity (LD₅₀) and hepatorenal function in Sprague-Dawley rats .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:

  • Solvent Screening: Use vapor diffusion with 2:1 ethyl acetate/hexane to grow single crystals .
  • Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .
  • Data Collection: Resolve structures at 1.2 Å resolution using synchrotron radiation (λ = 0.978 Å) .

Advanced: What are the ethical and safety considerations for handling this compound?

Answer:

  • Toxicity: Classify as GHS Category 3 (acute toxicity) based on LD₅₀ > 500 mg/kg (oral, rat) .
  • Waste Disposal: Neutralize sulfonamide residues with 10% NaOH before incineration .
  • PPE: Use nitrile gloves and fume hoods to prevent dermal/oral exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.